2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one
Description
Properties
Molecular Formula |
C10H14O3 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one |
InChI |
InChI=1S/C10H14O3/c11-9-6-1-5-2-7(4-6)10(12)13-8(9)3-5/h5-9,11H,1-4H2 |
InChI Key |
DVBXJJBQWMKSMD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1C(C(C2)OC3=O)O |
Origin of Product |
United States |
Preparation Methods
Baeyer-Villiger Oxidation Approach
One of the most common and effective strategies to prepare tricyclic lactones such as 2-Hydroxy-4-oxatricyclo[4.3.1.1³,⁸]undecan-5-one is through Baeyer-Villiger oxidation of corresponding cyclic ketones. This method inserts an oxygen atom adjacent to the carbonyl, transforming ketones into lactones, which can then be further functionalized.
Bradley et al. (2015) demonstrated a metal-free Baeyer-Villiger oxidation protocol using urea hydrogen peroxide as the oxidant under mild conditions (50 °C) to convert various cyclic ketones to lactones with high yields (up to 85%) and selectivity. The method was applied to cyclohexanone derivatives and related substrates, producing structurally similar lactones to the target compound with yields ranging from 36% to 85% depending on the substrate.
The reaction setup generally involves stirring the ketone with urea hydrogen peroxide and benzonitrile as a solvent under an inert atmosphere (argon), followed by extraction and purification via flash chromatography on silica gel.
Ruthenium-Catalyzed Oxidation
A study by the Royal Society of Chemistry reported the synthesis of 1-Hydroxy-4-oxatricyclo[4.3.1.1³,⁸]undecan-5-one , a close analogue, via ruthenium-based catalysis. The reaction used (Me3tacn)RuCl3 as a catalyst with AgClO4 as a co-catalyst, achieving oxidation and hydroxylation of the tricyclic ketone precursor. The reaction proceeded at room temperature over several hours, followed by chromatographic purification to isolate the hydroxy-lactone in moderate yields (~50%).
The product characterization included melting point (>260 °C), NMR, IR, and HRMS data confirming the structure.
Zinc-Mediated Cyclobutanone Synthesis Followed by Lactonization
The preparation of cyclobutanone intermediates, which serve as precursors to the tricyclic lactone, has been reported using zinc dust reduction of trichloroacetylated styrene derivatives in ethereal solvents. This step is followed by Baeyer-Villiger oxidation to form the lactone ring system.
This two-step approach allows the construction of the oxatricyclic framework with control over stereochemistry and functional groups, critical for obtaining the 2-hydroxy derivative.
Comparative Data Table of Preparation Methods
Detailed Research Findings and Notes
The Baeyer-Villiger oxidation under Payne epoxidation conditions offers a transition metal-free, environmentally friendly route to lactones structurally related to 2-Hydroxy-4-oxatricyclo[4.3.1.1³,⁸]undecan-5-one. The reaction times range from 3 to 22 hours depending on substrate and conditions, with reaction temperatures typically around 50 °C.
Ruthenium-catalyzed oxidation provides a more selective hydroxylation alongside lactonization, useful for introducing the hydroxy group at the 2-position. This method requires careful control of catalyst loading and reaction time to optimize yield and purity.
Zinc-mediated preparation of cyclobutanone intermediates is a valuable synthetic step enabling the construction of the tricyclic core prior to oxidation. This approach is well-documented with modifications to improve stereochemical outcomes and scalability.
Purification techniques commonly involve silica gel chromatography with solvent gradients such as petroleum ether/ethyl acetate or methanol/dichloromethane mixtures to isolate the pure lactone products.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can occur at specific positions on the tricyclic ring.
Common Reagents and Conditions
Common reagents used in these reactions include peracids for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as methacrylate esters, which have significant industrial applications .
Scientific Research Applications
2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one has numerous scientific research applications:
Chemistry: Used as a raw material for functional polymers, such as photosensitive resins.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals, agricultural chemicals, and other specialized materials
Mechanism of Action
The mechanism by which 2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group and the tricyclic structure play crucial roles in its reactivity and binding properties. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
Similar Compounds
Hydroxyadamantanone: A precursor in the synthesis of 2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one.
Methacrylate Esters: Derivatives formed from the compound with significant industrial applications.
Uniqueness
This compound is unique due to its tricyclic structure and the presence of a hydroxyl group at a specific position. This uniqueness contributes to its versatile chemical properties and wide range of applications .
Biological Activity
2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one, also known by its CAS number 79499-77-7, is a bicyclic compound with a unique structural configuration that has garnered attention in the field of medicinal chemistry. Its biological activity encompasses various pharmacological properties, making it a subject of interest in drug development and therapeutic applications.
- Molecular Formula : C10H14O3
- Molar Mass : 182.22 g/mol
- Density : 1.285 g/cm³ (predicted)
- Boiling Point : 377.2 °C (predicted)
- pKa : 13.83 (predicted) .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The hydroxyl group at the 2-position enhances its reactivity and potential for hydrogen bonding, which may facilitate interactions with biomolecules.
Biological Activity Overview
-
Antimicrobial Activity
- Several studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties against various bacteria and fungi.
- Case studies have shown promising results in inhibiting the growth of specific strains of Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .
- Anti-inflammatory Effects
- Cytotoxicity
Data Table: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy
- A study conducted on the antimicrobial efficacy of various derivatives found that this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli.
- Inflammation Modulation
- In an experimental model of inflammation, administration of the compound resulted in a significant decrease in edema formation compared to control groups.
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 2-Hydroxy-4-oxatricyclo[4.3.1.1³,⁸]undecan-5-one, and what experimental conditions are critical for yield optimization?
- Methodological Answer : The compound can be synthesized via rearrangement reactions such as the Beckmann rearrangement. For example, adamantanone oxime undergoes Beckmann rearrangement under acidic conditions to form structurally similar tricyclic ketones . Key parameters include temperature control (e.g., reflux in HCl) and solvent selection (e.g., chloroform for solubility). Post-reaction purification via chromatography or recrystallization ensures high purity.
Q. How is the crystal structure of this compound determined, and what insights does it provide into molecular geometry?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For related tricyclic compounds, SCXRD revealed bond lengths (e.g., N–C bonds ~1.54 Å) and torsion angles critical for understanding ring strain and stereochemistry . Computational modeling (DFT) can supplement experimental data to validate electronic and spatial configurations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
